Trimethyl[(3-methylpentyl)oxy]silane
Description
Trimethyl[(3-methylpentyl)oxy]silane (CAS 17888-63-0) is an organosilicon compound with the molecular formula C₉H₂₂OSi (simplified as C₆H₁₂O₃Si in some notations ). Its structure features a trimethylsilyl group (-Si(CH₃)₃) linked to a 3-methylpentyloxy chain (-OCH(CH₃)(CH₂)₃CH₃). This compound is primarily used in organic synthesis as a protective group for alcohols or as a precursor in cross-coupling reactions due to its stability and ease of functionalization.
Properties
CAS No. |
17888-64-1 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
trimethyl(3-methylpentoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(2)7-8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
HHESGRKZAWUAEQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCO[Si](C)(C)C |
Canonical SMILES |
CCC(C)CCO[Si](C)(C)C |
Synonyms |
Trimethyl[(3-methylpentyl)oxy]silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkyl/Aryl Substituents
Trimethyl[(1-methylvinyl)oxy]silane (CAS not specified)
- Structure : Contains a vinyl group (-CH=CH₂) instead of the branched pentyl chain.
- Properties : Boiling point = 94°C, refractive index = 1.396, flash point = -1°C . Reacts slowly with moisture, making it suitable for moisture-sensitive applications.
- Applications : Specialty silane for silicone modification and surface treatments.
(Z)-Trimethyl((3-phenyl-1-(thiophen-2-yl)prop-1-en-1-yl)oxy)silane (6m)
- Structure: Aryl-substituted (thiophene and phenyl groups) enol ether silane.
- Synthesis : 97% yield via flash column chromatography (toluene/dichloromethane) .
- Reactivity: Enhanced stability due to aromatic conjugation, used in enone α-arylation reactions .
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)
Analogues with Longer or Fluorinated Chains
Trimethyl[(1-methylnonyl)oxy]silane
- Structure: Extended alkyl chain (nonyl group).
- Properties : Higher hydrophobicity (logP >3.417) compared to the pentyl variant .
- Applications : Superior coupling agent for silicone rubber and coatings due to increased chain length .
Silane, [(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]trimethyl
Cyclic and Functionalized Derivatives
Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane
- Structure : Cyclopentenyl ring with dual silyl groups.
- Properties : Molecular weight = 228.48 g/mol, used in ring-opening metathesis polymerization (ROMP) .
(E)-Trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane
Comparative Data Table
Key Research Findings
- Reactivity Trends : Branched alkyl silanes (e.g., 3-methylpentyl) exhibit slower hydrolysis than vinyl or aryl derivatives, making them preferable in aqueous environments .
- Synthetic Efficiency : Aryl-substituted silanes (e.g., 6m) achieve higher yields (>95%) due to stabilized transition states in aryl migration reactions .
- Functionalization Impact : Fluorinated chains enhance thermal stability and chemical resistance, while iodine substitution enables cross-coupling in pharmaceuticals .
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